molecular formula C12H10F6O3 B13719049 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL

Cat. No.: B13719049
M. Wt: 316.20 g/mol
InChI Key: OJVAIYXZBPOSRD-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is a chemical compound with the molecular formula C12H10F6O3 and a molecular weight of 316.2 g/mol It is a chromane derivative, characterized by the presence of methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups into the chromane structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in the desired form .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .

Scientific Research Applications

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2-bis(trifluoromethyl)chromane-4-OL is unique due to the presence of both methoxy and two trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H10F6O3

Molecular Weight

316.20 g/mol

IUPAC Name

6-methoxy-2,2-bis(trifluoromethyl)-3,4-dihydrochromen-4-ol

InChI

InChI=1S/C12H10F6O3/c1-20-6-2-3-9-7(4-6)8(19)5-10(21-9,11(13,14)15)12(16,17)18/h2-4,8,19H,5H2,1H3

InChI Key

OJVAIYXZBPOSRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(CC2O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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